molecular formula C10H12N4O B13881009 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline

3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline

Cat. No.: B13881009
M. Wt: 204.23 g/mol
InChI Key: JELFFMNACYJKTP-UHFFFAOYSA-N
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Description

3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a methoxy group, a triazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxybenzeneboronic acid. This reaction is generally carried out in an organic solvent under appropriate reaction conditions and in the presence of a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and catalyst selection to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.

    Substitution: The methoxy group or the triazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.

Scientific Research Applications

3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways. This compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the triazole ring enhances its ability to interact with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C10H12N4O/c1-7-12-6-13-14(7)9-4-3-8(11)5-10(9)15-2/h3-6H,11H2,1-2H3

InChI Key

JELFFMNACYJKTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NN1C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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